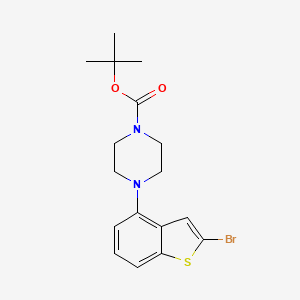

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate is a complex chemical compound that has garnered interest in various scientific fields. This compound is notable for its unique structure, which includes a piperazine ring substituted with a benzothiophene moiety and a tert-butyl ester group. Its applications span medicinal chemistry, materials science, and other research areas.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings .

化学反应分析

Cross-Coupling Reactions

The bromine substituent on the benzothiophene ring enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination , which are pivotal for introducing aryl, heteroaryl, or amine groups.

Key Reaction Conditions and Catalysts

Mechanistic Insights :

-

In Suzuki couplings, the bromine undergoes oxidative addition with Pd⁰ to form a PdII intermediate, which transmetallates with aryl boronic acids .

-

For Buchwald-Hartwig amination, the bromine is displaced by amines via a Pd-mediated oxidative addition-reductive elimination sequence .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzothiophene ring activates the bromine for nucleophilic displacement. This reaction is typically performed under basic conditions with amines, alkoxides, or thiols.

Example Reaction:

Reagent : Piperidine

Conditions : K₂CO₃, DMF, 80°C, 12 h

Product : tert-Butyl 4-(2-piperidin-1-yl-1-benzothiophen-4-yl)piperazine-1-carboxylate

Yield : ~70%

Challenges :

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine intermediate, enabling further functionalization:

Conditions : 4M HCl/dioxane, RT, 2 h

Product : 4-(2-Bromo-1-benzothiophen-4-yl)piperazine

Bromine Utilization in Appel Reactions

The bromine can participate in halogenation or alkylation reactions. For example, treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) facilitates bromine transfer to alcohols or amines .

Purification Strategies

Post-synthetic purification involves solvent recrystallization or column chromatography:

Stability and Handling

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing benzothiophene moieties exhibit promising anticancer properties. Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate may serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor progression. For instance, derivatives of benzothiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

1.2 Neuropharmacological Applications

The piperazine ring in this compound suggests potential activity as a central nervous system agent. Compounds with similar structures have been explored for their effects on serotonin receptors, particularly the 5HT4 receptor, which is implicated in mood regulation and cognitive function. Studies have indicated that modifications to the piperazine structure can enhance selectivity and potency, making it a candidate for further neuropharmacological studies .

Synthetic Chemistry

2.1 Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including Ugi reactions and other multicomponent reactions (MCRs). These methods allow for the rapid generation of diverse libraries of derivatives with varying biological activities. The simplicity and efficiency of these synthetic routes make them attractive for further exploration in drug discovery .

2.2 Scaffold for Drug Design

The compound serves as a versatile scaffold for designing new inhibitors targeting protein-protein interactions (PPIs) relevant to diseases such as cancer and autoimmune disorders. Its structural features can be modified to enhance binding affinity and selectivity towards specific biological targets, facilitating the development of novel therapeutic agents .

Case Studies

作用机制

The mechanism of action of tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to bind to biological macromolecules, facilitating its effects.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2,3-dihydro-[2,4’-bibenzo[b]thiophen]-4-yl)piperazine-1-carboxylate .

Uniqueness

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate is unique due to the presence of both a bromine atom and a benzothiophene moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable tool in research.

生物活性

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate, with CAS number 1191901-07-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2S |

| Molecular Weight | 318.43 g/mol |

| IUPAC Name | tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate |

| Purity | ≥95% |

The piperazine moiety is prevalent in many bioactive compounds, often contributing to their pharmacological effects. This compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. For instance, compounds containing piperazine have been shown to exhibit activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anticancer Activity

Recent studies have suggested that derivatives of piperazine can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated selective inhibition of CDK4/6, which are key regulators in the cell cycle . This selectivity is critical for developing targeted cancer therapies with reduced side effects.

Neuropharmacological Effects

The compound's structural characteristics may also confer neuropharmacological properties. Piperazine derivatives have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

- In Vitro Studies : A study examining various piperazine derivatives found that modifications at the benzothiophene position significantly influenced the compounds' affinity for target receptors. The presence of bromine in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

- Animal Models : In vivo studies using rodent models have indicated that similar piperazine compounds exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways, suggesting a broader therapeutic potential beyond oncology .

- Safety Profile : Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary data indicate that while some piperazine derivatives show promising efficacy, they may also induce mild gastrointestinal disturbances at higher doses .

属性

IUPAC Name |

tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2S/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(18)23-14/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWYKLOQACKPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。